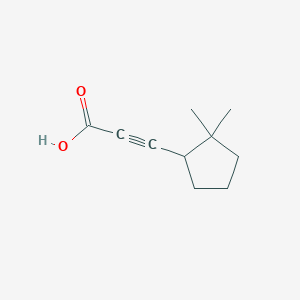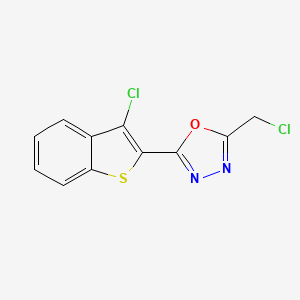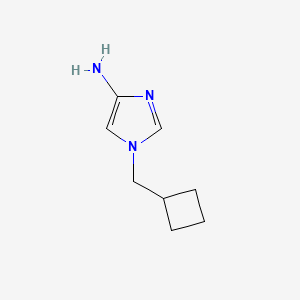
2,2'-(1,7-Dioxa-4,10-diazacyclododecane-4,10-diyl)diacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-(1,7-Dioxa-4,10-diazacyclododecane-4,10-diyl)diacetic acid is a complex organic compound that belongs to the family of diaza-crown ethers. These compounds are known for their ability to form stable complexes with metal ions, making them valuable in various chemical and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(1,7-Dioxa-4,10-diazacyclododecane-4,10-diyl)diacetic acid typically involves the reaction of 1,7-dioxa-4,10-diazacyclododecane with acetic acid derivatives under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-(1,7-Dioxa-4,10-diazacyclododecane-4,10-diyl)diacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction may produce alcohols or amines .
Applications De Recherche Scientifique
2,2’-(1,7-Dioxa-4,10-diazacyclododecane-4,10-diyl)diacetic acid has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry to form stable complexes with metal ions.
Biology: Investigated for its potential use in biological systems due to its ability to bind metal ions.
Medicine: Explored for its potential therapeutic applications, including drug delivery and imaging.
Industry: Utilized in various industrial processes, such as catalysis and material science.
Mécanisme D'action
The mechanism of action of 2,2’-(1,7-Dioxa-4,10-diazacyclododecane-4,10-diyl)diacetic acid involves its ability to form stable complexes with metal ions. This interaction is facilitated by the diaza-crown ether structure, which provides a suitable environment for metal ion binding. The molecular targets and pathways involved depend on the specific application and the metal ions being targeted .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,7-Dioxa-4,10-diazacyclododecane: A related compound with similar metal ion binding properties.
Dibenzyl 1,7-dioxa-4,10-diazacyclododecane-4,10-dicarboxylate: Another derivative with distinct chemical properties.
Uniqueness
2,2’-(1,7-Dioxa-4,10-diazacyclododecane-4,10-diyl)diacetic acid is unique due to its specific structure, which allows for the formation of highly stable metal ion complexes. This makes it particularly valuable in applications requiring strong and selective metal ion binding .
Propriétés
Numéro CAS |
86952-03-6 |
|---|---|
Formule moléculaire |
C12H22N2O6 |
Poids moléculaire |
290.31 g/mol |
Nom IUPAC |
2-[10-(carboxymethyl)-1,7-dioxa-4,10-diazacyclododec-4-yl]acetic acid |
InChI |
InChI=1S/C12H22N2O6/c15-11(16)9-13-1-5-19-7-3-14(10-12(17)18)4-8-20-6-2-13/h1-10H2,(H,15,16)(H,17,18) |
Clé InChI |
ABTQGSUSLWDPQC-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN(CCOCCN1CC(=O)O)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


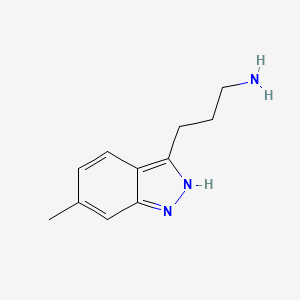
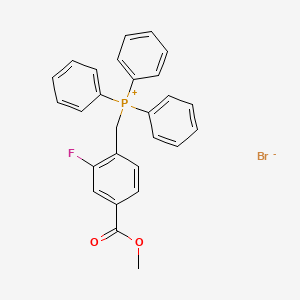
![[2-(4-Amino-1H-pyrazol-1-YL)propanoyl]urea](/img/structure/B13152249.png)
![9a-Methyloctahydro-1H-pyrido[1,2-a]pyrazine](/img/structure/B13152251.png)
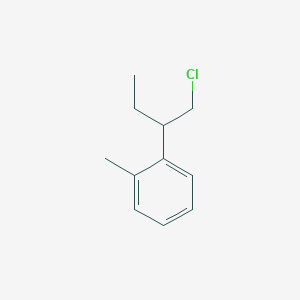
methanol](/img/structure/B13152259.png)

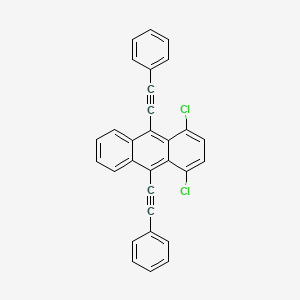
![3-{[(Furan-2-yl)methyl]amino}-1lambda6-thietane-1,1-dione](/img/structure/B13152287.png)
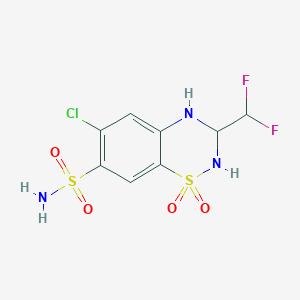
![(7S,9Z,11S,12R,13S,14R,15R,16R,17S,18S,19Z,21Z)-2,13,15,17-tetrahydroxy-11-methoxy-N-[[3-(2-methoxyphenyl)-1,2-oxazol-5-yl]methyl]-3,7,12,14,16,18,22-heptamethyl-26-morpholin-4-yl-6,23,27,29-tetraoxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(28),2,4,9,19,21,25-heptaene-13-carboxamide](/img/structure/B13152294.png)
